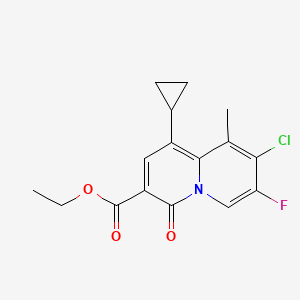

Ethyl 8-chloro-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-4H-quinolizine-3-carboxylate

Description

Ethyl 8-chloro-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-4H-quinolizine-3-carboxylate is a synthetic quinolizine derivative characterized by a bicyclic core structure with multiple substituents: a chlorine atom at position 8, a cyclopropyl group at position 1, fluorine at position 7, a methyl group at position 9, and an ethyl ester moiety at position 3. This compound shares structural motifs with fluoroquinolone antibiotics, which typically target bacterial DNA gyrase and topoisomerase IV. Its synthesis likely involves cyclopropanation and esterification steps, with structural confirmation via spectroscopic methods such as NMR and X-ray crystallography .

Properties

IUPAC Name |

ethyl 8-chloro-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFNO3/c1-3-22-16(21)11-6-10(9-4-5-9)14-8(2)13(17)12(18)7-19(14)15(11)20/h6-7,9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWOEPIYDWRSSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C2C(=C(C(=CN2C1=O)F)Cl)C)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-chloro-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-4H-quinolizine-3-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted quinolizine precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature, solvent choice, and reaction time to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-chloro-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-4H-quinolizine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion of the compound to its corresponding carboxylic acid derivative.

Reduction: Reduction of the quinolizine ring or substituents.

Substitution: Replacement of chlorine, fluorine, or methyl groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Ethyl 8-chloro-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-4H-quinolizine-3-carboxylic acid.

Reduction: Reduced derivatives of the quinolizine ring or substituents.

Substitution: Derivatives with different functional groups replacing chlorine, fluorine, or methyl.

Scientific Research Applications

Ethyl 8-chloro-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-4H-quinolizine-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 8-chloro-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-4H-quinolizine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound exhibits high structural similarity to other quinolone/quinolizine derivatives, as evidenced by computational similarity scoring (Table 1). Key analogs include:

| Compound Name | CAS Number | Core Structure | Substituents | Similarity Score |

|---|---|---|---|---|

| Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate | 98349-25-8 | Oxazinoquinoline | 9,10-difluoro; 3-methyl; ethyl ester at C6 | 0.95 |

| Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 105404-65-7 | Quinolone | 1-cyclopropyl; 6,7-difluoro; ethyl ester at C3 | 0.85 |

| Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate | N/A | Quinolone | 1-cyclopropyl; 6-fluoro; piperazinyl at C7; ethyl ester at C3 | 0.80 |

Key Observations :

- The highest similarity (0.95) is observed with an oxazinoquinoline derivative, differing in core structure (oxazine ring vs. quinolizine) and substituent positions (9,10-difluoro vs. 7-fluoro, 8-chloro). This structural divergence may alter target binding affinity .

- The cyclopropyl group at position 1 is conserved in all analogs, a feature known to enhance gram-negative bacterial penetration in fluoroquinolones .

Pharmacokinetic and Toxicity Considerations

- Absorption/Distribution : The ethyl ester group improves lipophilicity and absorption, while the cyclopropyl group extends half-life by reducing metabolic clearance .

- Metabolism : Halogen substituents (Cl, F) may slow hepatic degradation but increase the risk of hepatotoxicity, as seen in trovafloxacin. The 9-methyl group could further stabilize the molecule against oxidative metabolism .

Biological Activity

Ethyl 8-chloro-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-4H-quinolizine-3-carboxylate, identified by the CAS number 169749-89-7, is a compound of interest in medicinal chemistry, particularly in the development of antimicrobial agents. This article reviews its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₁₆H₁₅ClFNO₃

- Molecular Weight : 323.75 g/mol

- Structure : The compound features a quinolizine core with several functional groups that contribute to its biological activity.

Synthesis

The compound is synthesized through various chemical reactions involving palladium-catalyzed cross-coupling methods. For instance, a notable method involves using caesium carbonate and palladium(II) dichloride in a solvent mixture of 1,2-dimethoxyethane and water at elevated temperatures .

Antimicrobial Properties

Research indicates that compounds derived from the fluoroquinolone class exhibit significant antibacterial activity. This compound shows promise against both Gram-positive and Gram-negative bacteria, including strains such as Pseudomonas aeruginosa . The introduction of fluorine and chlorine atoms into the molecular structure enhances its potency and spectrum of activity .

Cytotoxicity and Enzyme Inhibition

Studies have demonstrated that derivatives of quinolizine compounds can act as enzyme inhibitors. The cytotoxic effects of ethyl 8-chloro derivatives have been assessed in various cancer cell lines, showing potential for further development as anticancer agents . The mechanism of action typically involves the inhibition of DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication .

Case Studies

- Antibacterial Activity :

- Cytotoxicity Testing :

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antibacterial | Effective against Gram-positive and Gram-negative bacteria; MIC values as low as 0.5 µg/mL. |

| Cytotoxicity | Potent cytotoxic effects with IC₅₀ values around 0.114 µM in cancer cell lines. |

| Enzyme Inhibition | Inhibits DNA gyrase and topoisomerase IV, disrupting bacterial DNA replication processes. |

Q & A

Q. What are the key intermediates and synthetic strategies for synthesizing Ethyl 8-chloro-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-4H-quinolizine-3-carboxylate?

The synthesis typically involves cyclopropylamine introduction via nucleophilic substitution, fluorination/chlorination at specific positions, and esterification. For example, Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS: 70458-93-4) is a common intermediate for analogous quinolones, prepared via condensation of ethyl 3-(dimethylamino)acrylate with halogenated benzoic acid derivatives under reflux conditions . Regioselective nitration or methylation steps are critical for achieving the 9-methyl substitution, often requiring controlled temperature (e.g., 80°C in N,N-dimethylacetamide) and stoichiometric monitoring .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling triclinic or monoclinic systems. For instance, a related compound (Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate) was solved in space group P1 with a = 8.234 Å, b = 9.152 Å, and intermolecular C–H···O/Cl interactions . Data collection at 291 K with MoKα radiation (λ = 0.71073 Å) and refinement using SHELXL-2018/3 is recommended .

Q. What spectroscopic methods are used to confirm the structure and purity of this compound?

- 1H/13C NMR : Assign peaks for cyclopropyl (δ ~1.0–1.3 ppm), ester carbonyl (δ ~165–170 ppm), and fluoro/chloro substituents (split coupling patterns).

- LC-MS/MS : Monitors molecular ion peaks (e.g., m/z 354.72 for C15H12ClFN2O5) and fragments to confirm mass consistency .

- FT-IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups (if present) .

Q. How is antimicrobial activity evaluated for this class of quinolones?

Standard protocols include broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are determined at 24–48 hours. Related compounds showed MICs of 2–32 µg/mL, with activity linked to the 8-chloro and 7-fluoro substituents enhancing DNA gyrase inhibition .

Advanced Research Questions

Q. How can regioselectivity challenges during the introduction of the 9-methyl group be addressed?

Regioselectivity is controlled by steric and electronic factors. For example, using bulky bases (e.g., LDA) or directing groups (e.g., nitro at C-8) can bias methylation to C-8. Computational modeling (DFT) of transition states helps predict reactivity. In a related study, methylation at C-9 was achieved with >80% yield by pre-coordinating the substrate with BF3·OEt2 .

Q. What contradictions exist in crystallographic data interpretation for similar quinolones, and how are they resolved?

Discrepancies in hydrogen bonding networks (e.g., C–H···O vs. π-π stacking dominance) may arise from temperature-dependent packing. For example, a nitro-substituted analog showed conflicting reports of triclinic vs. monoclinic symmetry, resolved via high-resolution data (θ > 25°) and Hirshfeld surface analysis . SHELXL’s TWIN/BASF commands are critical for handling twinned crystals .

Q. What strategies optimize the hydrolysis of the ethyl ester to the carboxylic acid derivative?

Acid-catalyzed hydrolysis (e.g., HCl/H2SO4 in dioxane) at 100°C for 6–8 hours converts the ester to the acid. Kinetic studies show that electron-withdrawing groups (e.g., 8-chloro) accelerate hydrolysis by stabilizing the tetrahedral intermediate. Yields >90% are achieved with Dean-Stark traps to remove ethanol .

Q. How do substitution patterns (e.g., 7-fluoro vs. 8-chloro) influence photostability and degradation pathways?

Accelerated stability testing (ICH Q1A) under UV light (320–400 nm) reveals that 8-chloro enhances photostability by reducing π-π* transitions. LC-MS identifies degradation products (e.g., dechlorinated analogs) via radical intermediates, mitigated by adding antioxidants like BHT .

Methodological Tables

Table 1. Key Crystallographic Parameters for Related Compounds

| Parameter | Value (Example Compound) | Reference |

|---|---|---|

| Space group | P1 (triclinic) | |

| Unit cell (Å) | a = 8.234, b = 9.152 | |

| Intermolecular interactions | C–H···O, C–H···Cl | |

| Refinement software | SHELXL-2018/3 |

Table 2. Synthetic Optimization for Methylation at C-9

| Condition | Outcome | Reference |

|---|---|---|

| LDA, THF, –78°C | 85% yield, regioselective | |

| BF3·OEt2, CH2Cl2, 0°C | 92% yield, minimized byproducts |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.